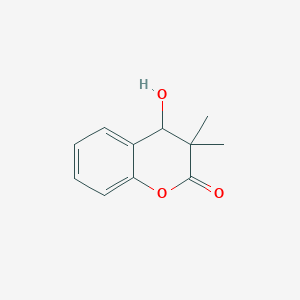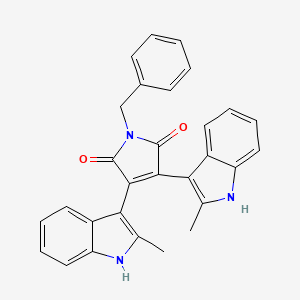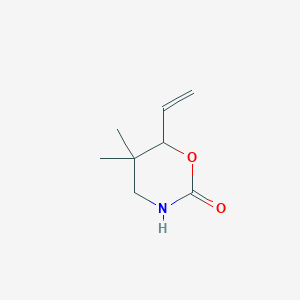
6-Ethenyl-5,5-dimethyl-1,3-oxazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethenyl-5,5-dimethyl-1,3-oxazinan-2-one is a heterocyclic compound that belongs to the class of oxazinanones. These compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms. The presence of an ethenyl group and two methyl groups on the ring structure makes this compound unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethenyl-5,5-dimethyl-1,3-oxazinan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-1-propanol with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene. This reaction proceeds via an intermolecular cyclization mechanism, resulting in the formation of the six-membered cyclic carbonate .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process involves careful control of temperature, pressure, and reaction time to ensure efficient cyclization and minimal by-product formation.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethenyl-5,5-dimethyl-1,3-oxazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazinanone ring to other functional groups.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced oxazinanone derivatives.
Substitution: Formation of substituted oxazinanone derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-Ethenyl-5,5-dimethyl-1,3-oxazinan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of 6-ethenyl-5,5-dimethyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Oxazinan-2-one: A simpler analog without the ethenyl and methyl groups.
4,6-Disubstituted-1,3-oxazinan-2-one: Compounds with different substituents on the ring structure.
Uniqueness
6-Ethenyl-5,5-dimethyl-1,3-oxazinan-2-one is unique due to the presence of the ethenyl group and two methyl groups, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
139669-69-5 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
6-ethenyl-5,5-dimethyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C8H13NO2/c1-4-6-8(2,3)5-9-7(10)11-6/h4,6H,1,5H2,2-3H3,(H,9,10) |
Clave InChI |
GWOGYSXFTWQAFN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC(=O)OC1C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


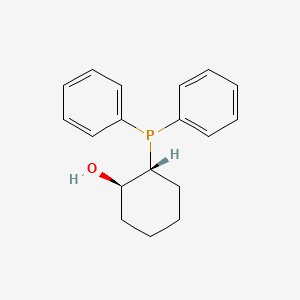
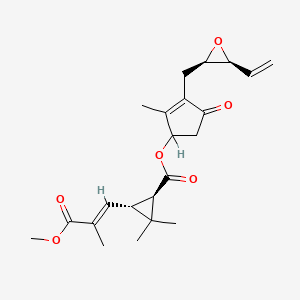
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)

![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)


![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
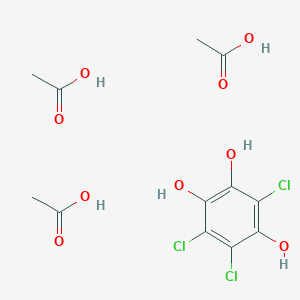
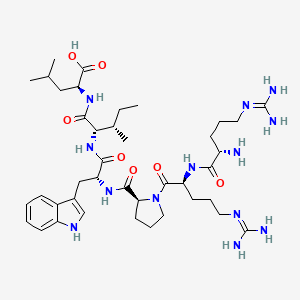
![N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide](/img/structure/B14267753.png)
![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
